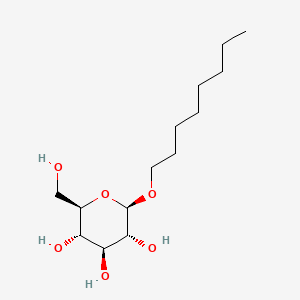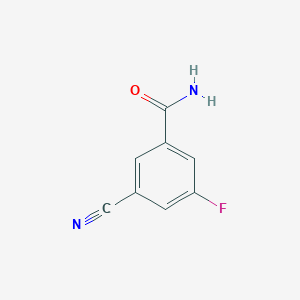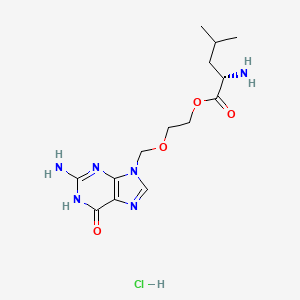
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, but
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to fluoroquinolones, a group of antibiotics widely used in both human and veterinary medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:
Cyclopropylamine Reaction: The synthesis begins with the reaction of cyclopropylamine with a suitable quinoline derivative under controlled conditions to introduce the cyclopropyl group.
Piperazine Substitution: The ethylpiperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the quinoline core.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired 1,4-dihydro-4-oxo structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the 1,4-dihydro-4-oxo structure to a fully reduced quinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Fully reduced quinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reference standard for the synthesis and analysis of new quinolone derivatives. It serves as a model compound for studying the structure-activity relationship (SAR) of fluoroquinolones.
Biology
In biological research, it is used to study the mechanisms of bacterial resistance to quinolone antibiotics. It helps in understanding how modifications to the quinolone structure can overcome resistance mechanisms.
Medicine
Medically, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains. It is also studied for its pharmacokinetics and pharmacodynamics properties.
Industry
In the pharmaceutical industry, this compound is used in the development of new antibacterial agents. It serves as a lead compound for the design of more potent and selective antibiotics.
Mécanisme D'action
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry.
Norfloxacin: A fluoroquinolone with a different piperazine substituent.
Uniqueness
Compared to other fluoroquinolones, 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has unique structural features that may confer distinct pharmacokinetic properties and antibacterial activity. Its specific substituents can influence its binding affinity to bacterial enzymes and its ability to overcome resistance mechanisms.
Propriétés
Numéro CAS |
107884-22-0 |
|---|---|
Formule moléculaire |
C23H30FN3O3 |
Poids moléculaire |
415.5010032 |
Synonymes |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)


![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)

